HDAC1 Inhibitory Potency: Fluorinated Urea-Benzamides Surpass Non-Fluorinated Analogs and the Clinical Candidate MS-275
In a systematic SAR evaluation of urea-based benzamide HDAC inhibitors, the introduction of a para-fluoro substituent on the benzamide moiety produced a dramatic enhancement in HDAC1 inhibitory potency. The fluorinated compounds 5m (IC₅₀ = 0.211 μM) and 5n (IC₅₀ = 0.123 μM) were approximately 10-fold more potent than their direct non-fluorinated counterparts 5p (IC₅₀ = 1.93 μM) and 5o (IC₅₀ = 1.14 μM) [1]. The most potent fluorinated analog, 5n (IC₅₀ = 0.123 μM), surpassed the clinical-stage benzamide HDAC inhibitor MS-275 (entinostat, IC₅₀ = 0.176 μM) by 1.43-fold. The study authors explicitly concluded that 'the inhibitory activities of HDAC1 were affected dramatically by adding the fluorine atom into the para position' [1].
| Evidence Dimension | HDAC1 enzyme inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Fluorinated urea-benzamide 5n: IC₅₀ = 0.123 μM [1] |
| Comparator Or Baseline | Non-fluorinated analogs: 5p IC₅₀ = 1.93 μM, 5o IC₅₀ = 1.14 μM; Clinical reference MS-275: IC₅₀ = 0.176 μM [1] |
| Quantified Difference | 9.3–15.7-fold potency gain vs. non-fluorinated analogs; 1.43-fold more potent than MS-275 |
| Conditions | Recombinant HDAC1 enzyme, Fluor de Lys substrate, compounds screened at 50 μM; IC₅₀ determined for compounds with >90% inhibition [1] |
Why This Matters
This class-level evidence establishes that the para-fluorophenylcarbamoyl motif is a key potency driver for HDAC1 inhibition, guiding compound selection for epigenetic inhibitor programs where MS-275-level or superior potency is required.
- [1] Design, synthesis and biological evaluation of urea-based benzamides derivatives as HDAC inhibitors. Med. Chem. Res. 2017, 26, 2879–2888. View Source
